molecular formula C9H11ClN2O3 B2676117 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride CAS No. 2219369-14-7

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride

Cat. No. B2676117
CAS RN: 2219369-14-7
M. Wt: 230.65
InChI Key: PWCNYDZNGKLUCW-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a compound that belongs to the class of 1,6-naphthyridines . These compounds are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.11 . It is a powder at room temperature . The IUPAC name is 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride .

Scientific Research Applications

Anticancer Properties

The burgeoning interest in 1,6-naphthyridines lies in their synthetic and medicinal chemistry applications. Specifically, 1,6-naphthyridines demonstrate pharmacological activity, including anticancer effects. Recent synthetic developments have paved the way for a wide range of functionalized 1,6-naphthyridines. These compounds have been correlated with anticancer activity through structure-activity relationship (SAR) studies and molecular modeling. Researchers have explored their impact on different cancer cell lines .

Anti-HIV Activity

Naphthyridines, including our compound of interest, have shown promise as anti-HIV agents. N-arylated/chromone/acid-appended 1,6-naphthyridines exhibit inhibitory effects against the human immunodeficiency virus (HIV) .

Industrial Applications

Naphthyridines find use in industrial endeavors. Their specific functionalization allows for tailored properties. For instance, (phenoxy-aryl)urea-appended 1,6-naphthyridines act as sex hormone regulatory agents, while naphthalene-fused 1,6-naphthyridines have applications beyond anticancer effects .

Photophysical Applications

Researchers have explored the photophysical properties of naphthyridines. These compounds can be used in various photonic applications, such as sensors, imaging agents, and light-emitting materials .

Agricultural Uses

Although less explored, naphthyridines may have potential in agriculture. Their unique structure and reactivity could contribute to novel agrochemicals or crop protection agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCNYDZNGKLUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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